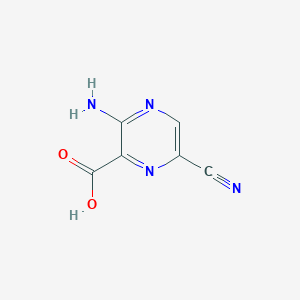
3-Amino-6-cyanopyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-cyanopyrazine-2-carboxylic acid is a versatile organic compound with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol . This compound belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of amino, cyano, and carboxylic acid functional groups makes this compound a valuable building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-cyanopyrazine-2-carboxylic acid typically involves the reaction of suitable pyrazine derivatives with appropriate reagents. One common method includes the use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate, which undergoes nucleophilic substitution reactions to introduce the amino and carboxylic acid groups . The reaction conditions often involve the use of palladium-catalyzed cyanation and subsequent nucleophilic fluorination and nitrile hydration steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-6-cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
3-Amino-6-cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and metal-organic frameworks.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-amino-6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of functional groups such as the amino and cyano groups allows for specific interactions with target molecules, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-2-pyrazinecarboxylic acid: This compound has a similar structure but lacks the cyano group, which affects its reactivity and applications.
3-Aminopyrazine-2-carboxylic acid: Another related compound with different functional groups, leading to variations in its chemical behavior and uses.
Uniqueness: 3-Amino-6-cyanopyrazine-2-carboxylic acid is unique due to the presence of both amino and cyano groups, which provide distinct reactivity patterns and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with metals further enhances its versatility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H4N4O2 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
3-amino-6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c7-1-3-2-9-5(8)4(10-3)6(11)12/h2H,(H2,8,9)(H,11,12) |
Clé InChI |
IDMYVNQNGWCNDY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)N)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















